molecular formula C15H24N6O2 B1665767 Arginylphenylalaninamide CAS No. 34388-59-5

Arginylphenylalaninamide

Cat. No. B1665767
CAS RN: 34388-59-5
M. Wt: 320.39 g/mol
InChI Key: CQZWLVDDIOZTJI-RYUDHWBXSA-N
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Description

Arginylphenylalaninamide is a dipeptide, an organic compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond . It is also known as 2-amino-5-carbamimidamido-N-[1-(C-hydroxycarbonimidoyl)-2-phenylethyl]pentanimidic acid .


Physical And Chemical Properties Analysis

Arginylphenylalaninamide has a molecular weight of 320.39 g/mol . Its physical and chemical properties such as solubility, melting point, boiling point, etc., would require experimental determination.

Scientific Research Applications

  • Antifungal Applications : Research has revealed that cationic amino acid-based surfactants derived from arginylphenylalaninamide exhibit potent antifungal activity. These surfactants, including variants based on phenylalanine-arginine and tryptophan-arginine, were found to be effective against fluconazole-resistant Candida species. They work by altering cell membrane permeability and causing mitochondrial damage, leading to cell death via apoptosis. Furthermore, these compounds can disperse biofilms of Candida spp. at low concentrations, making them promising candidates for combating fungal resistance and microbial biofilms. This study was conducted at the Drug Research and Development Center, Federal University of Ceará, Fortaleza, CE, Brazil, and the Department of Surfactants and Nanobiotechnology, IQAC-CSIC, Barcelona, Spain​​.

  • Gel Synthesis and Characterization : Another notable application involves the synthesis and characterization of thermo-sensitive gels using a compound derived from arginylphenylalaninamide. The study explored the incorporation of phenolated alkali lignin into NIPAAm to create a lignin-based gel. The process involves the formation of graft copolymerization, where the lignin radical reacts with NIPAAm. This lignin-based gel exhibits improved thermal stability and can be tuned for specific applications by controlling the lignin content and crosslinking density. The introduction of lignin into the gel structure enhances its mechanical strength and modifies its pore size, making it potentially useful for applications like selective concentration and separation of substances​​.

properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZWLVDDIOZTJI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955942
Record name 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arginylphenylalaninamide

CAS RN

34388-59-5
Record name Arginylphenylalaninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Piomelli, E Shapiro, R Zipkin… - Proceedings of the …, 1989 - National Acad Sciences
In Aplysia neural tissue, the release and metabolism of arachidonic acid are stimulated by histamine or by activation of the identified L32 nerve cell circuit of the abdominal ganglion. …
Number of citations: 105 www.pnas.org
I Aiglstorfer, A Uffrecht, K Gessele, C Moser… - Regulatory peptides, 1998 - Elsevier
… In a second approach to mimic Tyr 36 in NPY, arginyltyrosinamide or arginylphenylalaninamide residues were combined in compounds 8–10 with a diphenylpropionyl group. By …
Number of citations: 21 www.sciencedirect.com
L Parkefelt - 2010 - portal.research.lu.se
The four surprisingly complex visual sensory organs of cubomedusae, the rhopalia, contain each six eyes of four morphologically different types, two of which are camera-type eyes. …
Number of citations: 2 portal.research.lu.se

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